molecular formula C17H22N2O2S B2800285 Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate CAS No. 1373879-28-7

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2800285
CAS No.: 1373879-28-7
M. Wt: 318.44
InChI Key: RTBLGLFTLCLKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a 1,3-benzothiazole substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This scaffold is significant in medicinal chemistry due to the benzothiazole moiety’s role in modulating biological activity, particularly in kinase inhibition and central nervous system (CNS) targeting . The Boc group enhances solubility and stability during synthetic workflows, making it a common intermediate in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-12(9-11-19)15-18-13-6-4-5-7-14(13)22-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBLGLFTLCLKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of 1,3-benzothiazole with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the benzothiazole moiety . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in substituents on the piperidine ring or benzothiazole moiety, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative table synthesizing data from diverse sources:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS No. Key Applications/Notes References
Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate 1,3-benzothiazol-2-yl 318.41* - Kinase inhibition intermediates
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) Phenylamino 276.35 - Regulated substance (DEA listing)
Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl 306.37 333986-05-3 High purity (95%), experimental phasing
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-bromo-1H-pyrazol-1-yl 318.17 - Halogenated intermediate for cross-coupling
Tert-butyl 4-(2-nitrobenzoyl)thiazol-4-ylcarbamate 2-nitrobenzoyl-thiazole 425.45 - CDK9 inhibitor synthesis (97% yield step)

*Calculated based on formula C₁₇H₂₂N₂O₂S.

Structure-Activity Relationships (SAR)

  • Benzothiazole vs. Pyrazole : The benzothiazole group enhances π-π stacking in kinase binding pockets compared to bromopyrazole, which prioritizes halogen bonding .
  • Phenylamino vs. Hydroxypyridinyl: The phenylamino group in 1-boc-4-AP may confer metabolic instability, whereas the hydroxypyridinyl group improves solubility but reduces CNS penetration .

Biological Activity

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (CAS No. 953071-73-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 301.38 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a benzothiazole moiety, which is critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Anticancer Activity : Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer effects. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines with IC50 values ranging from 10 µM to over 50 µM depending on the structure and substituents present .
  • Antimicrobial Properties : The compound has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results against strains like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to multiple drugs .
  • Anti-inflammatory Effects : Compounds containing the benzothiazole moiety have been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated by the activation of intrinsic apoptotic pathways .

Study 1: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines including colon (HT-29) and breast cancer (MCF-7). The results indicated that this compound exhibited an IC50 value of approximately 25 µM against HT-29 cells after 48 hours of treatment .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against resistant strains of Pseudomonas aeruginosa.

Data Summary Table

Activity TypeTarget/Cell LineIC50/MICReference
AnticancerHT-29 (colon cancer)~25 µM
AntimicrobialPseudomonas aeruginosa12.5 µg/mL
Anti-inflammatoryHuman macrophagesNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazole derivative with a tert-butyl-protected piperidine carboxylate. Key steps include:

  • Use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
  • Purification via column chromatography to isolate the product. Reaction monitoring with thin-layer chromatography (TLC) ensures intermediate stability .
    • Critical Parameters : Temperature control (e.g., avoiding exothermic side reactions) and solvent selection (polar aprotic solvents enhance reactivity).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming the benzothiazole and piperidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z matching C₁₇H₂₀N₂O₂S).
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Radiolabeled Ligand Binding Assays : Use tritiated or fluorescently tagged derivatives to quantify binding affinity (Kd) .
  • Molecular Docking Simulations : Predict binding modes using crystal structures of homologous targets (e.g., Acta Crystallographica data for similar piperidine-carboxylates ).
  • Enzyme Inhibition Kinetics : Measure IC50 values via spectrophotometric assays .

Q. What strategies mitigate stability issues during storage or under experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
  • Storage Recommendations : Store in desiccated, amber vials at -20°C to prevent hydrolysis of the tert-butyl ester .
  • Buffering Agents : Use phosphate buffers (pH 7.4) to avoid ester degradation in aqueous media .

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) influence biological activity or reactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzothiazole ring.
  • Comparative Bioassays : Test analogs against in vitro models (e.g., cancer cell lines) to correlate substituent effects with potency .
  • Computational QSAR Models : Use Molsoft ICM-Pro or Schrödinger to predict activity cliffs .

Q. How should researchers resolve contradictions in reported data (e.g., divergent synthetic yields or conflicting bioactivity results)?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., Sigma-Aldrich DMAP vs. alternative suppliers) .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Acta Crystallographica bond lengths/angles ) to confirm structural consistency.
  • Controlled Bioassays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.